molecular formula C12H16O2 B2552536 (2R)-2,3-Dimethyl-3-phenylbutanoic acid CAS No. 2248174-04-9

(2R)-2,3-Dimethyl-3-phenylbutanoic acid

Cat. No.: B2552536
CAS No.: 2248174-04-9
M. Wt: 192.258
InChI Key: KECHYYPVJPHADT-VIFPVBQESA-N
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Description

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is a chiral carboxylic acid characterized by its specific (2R) stereochemistry and a phenyl-substituted, dimethyl-branched carbon chain. This structure makes it a valuable, complex building block in organic synthesis and medicinal chemistry research. It is supplied with high purity for research and development applications. While specific biological data for this exact compound is limited, its structure places it within a family of phenyl-substituted aliphatic acids that are of significant research interest. For instance, structurally related compounds like 4-phenylbutyric acid are well-known in therapeutic research for their role as ammonia scavengers in urea cycle disorders and as chemical chaperones that can reduce endoplasmic reticulum stress . Furthermore, chiral, branched carboxylic acids are frequently employed as critical intermediates in the asymmetric synthesis of more complex active pharmaceutical ingredients (APIs) and for studying enzyme-substrate interactions due to their defined stereochemistry . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2R)-2,3-dimethyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHYYPVJPHADT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor, such as a substituted butanoic acid, using a Grignard reagent or organolithium compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Dimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is utilized in several scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,3-Dimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (2R)-2,3-Dimethyl-3-phenylbutanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Properties Evidence Source
This compound* C₁₂H₁₆O₂ ~192.26 Methyl, phenyl, carboxylic acid Hypothesized: Pharmaceutical intermediates Inferred
(2R)-2,3-Dihydroxy-3-methylbutanoic acid C₅H₁₀O₄ 134.13 Hydroxyl, methyl, carboxylic acid Metabolic intermediates
(2R,3R)-2,3-Dihydroxy-2-methylbutanoic acid C₅H₁₀O₄ 134.13 Hydroxyl, methyl, carboxylic acid Not specified; likely biochemical
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C₁₃H₁₃NO₄ 259.25 Phthalimide, methyl, carboxylic acid Crystal engineering, hydrogen bonding networks
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol C₁₂H₁₈O₃S 242.33 Methyl, phenylsulfonyl, hydroxyl Synthesis of Vitamin D2 derivatives
(2R,3S)-2,3-Dibromo-3-phenylpropanoic acid C₉H₈Br₂O₂ 308.97 Bromine, phenyl, carboxylic acid Potential halogenated intermediates

*Hypothetical data inferred from structural analogs.

Key Comparative Insights

Steric Effects and Solubility
  • Methyl vs. Hydroxyl Groups : The replacement of hydroxyl groups (as in and ) with methyl groups in the target compound likely reduces polarity, decreasing water solubility but enhancing lipid compatibility. This property is critical for pharmaceutical applications requiring membrane permeability .
  • Phenyl vs. Sulfonyl Groups: The phenyl group in the target compound contributes to aromatic stacking interactions, whereas the sulfonyl group in (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol () introduces strong electron-withdrawing effects, altering reactivity and stability .
Crystallinity and Hydrogen Bonding
  • The phthalimide-substituted compound () forms intramolecular C–H⋯O interactions and O–H⋯O hydrogen bonds, creating a stable crystalline lattice. By contrast, the target compound’s methyl and phenyl groups may promote van der Waals interactions, leading to distinct packing arrangements .

Research Findings and Implications

Spectroscopic and Crystallographic Techniques

Structural elucidation of related compounds relies heavily on NMR and X-ray crystallography (e.g., and ). For the target compound, similar methods would resolve stereochemical ambiguities and confirm spatial arrangements of methyl and phenyl groups .

Pharmacological Potential

However, the absence of hydroxyl or sulfonyl groups may reduce gastrointestinal toxicity risks associated with traditional NSAIDs .

Q & A

Q. What are the recommended methods for synthesizing (2R)-2,3-Dimethyl-3-phenylbutanoic acid with high enantiomeric purity?

Enantioselective synthesis can be achieved using chiral auxiliaries or catalytic asymmetric reactions. For example, Boc-protected intermediates (e.g., Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid) can help preserve stereochemical integrity during coupling reactions . Storage at 2–8°C is critical for intermediates to prevent racemization . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess.

Q. How can researchers characterize the stereochemical configuration of this compound?

Use a combination of 1H-NMR^1 \text{H-NMR} (e.g., coupling constants for vicinal protons) and X-ray crystallography for absolute configuration determination. For example, in related compounds like (2S,3S)-3-hydroxy-2-methylbutanoic acid, 1H-NMR^1 \text{H-NMR} peaks at δ 1.21–1.27 ppm (doublets) distinguish methyl groups in stereospecific environments . Circular dichroism (CD) spectroscopy may also confirm chiral centers.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?

The carboxylic acid and branched alkyl groups enhance water solubility, while the phenyl ring contributes to hydrophobicity. Derivatives like (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid show pH-dependent solubility due to ionizable hydroxyl and carboxyl groups . Stability studies should assess degradation under varying temperatures and pH, referencing protocols for similar compounds .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configurations) influence the reactivity or biological activity of this compound?

Stereochemistry critically impacts interactions with biological targets. For example, diastereomers of dibromo-phenylpropanoic acid (e.g., (2R,3S)-2,3-dibromo-3-phenylpropanoic acid) exhibit distinct reactivity in nucleophilic substitution due to spatial arrangement of bromine atoms . Comparative studies using enantiopure samples and molecular docking can elucidate structure-activity relationships.

Q. What strategies can resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar analogs?

Contradictions often arise from solvent effects, tautomerism, or impurities. For example, in (2S)-2-hydroxy-3-methylbutanoic acid, overlapping NMR peaks were resolved via deuterated solvent substitution and 2D-COSY experiments . Cross-validate data with high-resolution mass spectrometry (HRMS) and computational predictions (e.g., density functional theory for 1H-NMR^1 \text{H-NMR} chemical shifts).

Q. How can computational modeling predict the interaction of this compound with biological targets or catalytic systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model binding affinities. For instance, studies on indoor surface interactions with organic compounds used microspectroscopic imaging to validate adsorption models . Apply similar methods to predict hydrogen bonding or steric hindrance in enzyme active sites.

Q. What experimental designs address limitations in generalizing results for environmental or biological applications?

Mitigate sample degradation by implementing continuous cooling during long-term experiments, as organic compounds in wastewater studies showed matrix changes over nine hours . Use larger, diverse sample sets (e.g., >144 mixtures) to improve ecological validity and account for real-world variability.

Methodological Considerations

  • Data Validation : Cross-reference spectral data with PubChem or CAS entries for analogous compounds (e.g., InChIKey: NGEWQZIDQIYUNV-BYPYZUCNSA-N for (2S)-2-hydroxy-3-methylbutanoic acid) .
  • Safety Protocols : Follow guidelines for handling amino acid derivatives (e.g., 3-Amino-4-phenylbutanoic acid), including PPE and emergency consultation with physicians .

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